cis-Pentenedioic acid

CAS No.: 505-36-2

Cat. No.: VC1785839

Molecular Formula: C5H6O4

Molecular Weight: 130.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 505-36-2 |

|---|---|

| Molecular Formula | C5H6O4 |

| Molecular Weight | 130.1 g/mol |

| IUPAC Name | (Z)-pent-2-enedioic acid |

| Standard InChI | InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1- |

| Standard InChI Key | XVOUMQNXTGKGMA-UPHRSURJSA-N |

| Isomeric SMILES | C(/C=C\C(=O)O)C(=O)O |

| SMILES | C(C=CC(=O)O)C(=O)O |

| Canonical SMILES | C(C=CC(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

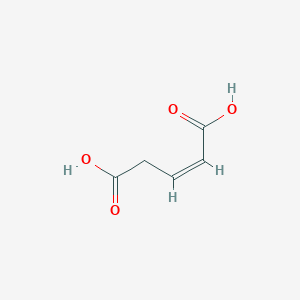

cis-Pentenedioic acid features a characteristic molecular structure with the following components:

-

A five-carbon chain backbone

-

Two carboxylic acid groups (-COOH) at positions 1 and 5

-

A carbon-carbon double bond between positions 2 and 3 in the cis configuration

The presence of the cis double bond creates a bent molecular geometry that influences the compound's physical properties and reactivity profile compared to its trans isomer or saturated counterparts.

Chemical Identifiers

The compound is identified through various chemical registry systems and parameters:

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Registry Number | 505-36-2 | |

| Molecular Formula | C₅H₆O₄ | |

| Exact Mass | 130.02700 | |

| LIPID MAPS ID | LMFA01170134 |

Physical Properties

Basic Physical Parameters

cis-Pentenedioic acid possesses several distinctive physical properties that are important for its identification, handling, and use in laboratory and industrial settings:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 130.09900 g/mol | |

| Density | 1.384 g/cm³ | |

| Boiling Point | 413.8°C at 760 mmHg | |

| Flash Point | 218.2°C | |

| LogP | 0.10190 | |

| Polar Surface Area (PSA) | 74.60000 |

These physical properties reflect the compound's relatively high boiling point (characteristic of dicarboxylic acids) and moderate polarity, which influences its solubility behavior and interactions with other molecules.

Nomenclature and Classification

Systematic and Common Names

cis-Pentenedioic acid is known by several names in chemical literature, reflecting various naming conventions and historical usage patterns:

| Systematic Name | Common Names | Reference |

|---|---|---|

| (2Z)-2-Pentenedioic acid | cis-Glutaconic acid | |

| 2Z-pentenedioic acid | pentene-1,5-dioic acid | |

| cis-Glutaconsaeure | ||

| PENT-2-ENEDIOIC ACID |

The prefix "2Z" in the systematic name specifically indicates the cis configuration of the double bond located at position 2 in the carbon chain.

Biochemical Classification

Within biochemical taxonomy systems, cis-Pentenedioic acid is classified as follows:

| Classification Level | Category | Reference |

|---|---|---|

| Main Class | Fatty Acids and Conjugates [FA01] | |

| Sub Class | Dicarboxylic acids [FA0117] |

This classification places the compound within the broader context of lipid biochemistry and relates it to other biologically significant dicarboxylic acids.

Research History and Literature

Historical Research

Scientific investigation of cis-Pentenedioic acid dates back to at least 1929, as evidenced by the work of Malachowski published in Chemische Berichte . This early research established fundamental aspects of the compound's chemistry and properties, laying groundwork for subsequent studies.

More recent investigations have been conducted by Buckel, Wolfgang; Pierik, Antonio J.; and colleagues, as documented in the European Journal of Inorganic Chemistry in 2006 . Their work expanded understanding of the compound's biochemical roles and reactions.

Significant Literature

Key research publications that have contributed to our understanding of cis-Pentenedioic acid include:

-

Buckel, Wolfgang; Pierik, Antonio J.; Plett, Sandra; Alhapel, Ashraf; Suarez, Diana; Tu, Shang-Min; Golding, Bernard T. European Journal of Inorganic Chemistry, 2006, # 18 p. 3622 - 3626

These publications have established important aspects of the compound's chemistry, reactions, and potential applications in organic synthesis and biochemical pathways.

Relationship to Other Dicarboxylic Acids

Structural Comparisons

cis-Pentenedioic acid is structurally related to several other important dicarboxylic acids, including:

-

Glutaric acid (pentanedioic acid) - the saturated five-carbon dicarboxylic acid

-

Glutaconic acid (2E-pentenedioic acid) - the trans isomer of cis-Pentenedioic acid

-

Itaconic acid (2-methylenebutanedioic acid) - a structurally similar unsaturated dicarboxylic acid

-

Citraconic acid (2-methyl-2Z-butenedioic acid) - a methylated derivative of butenedioic acid with cis configuration

-

Mesaconic acid (2-methyl-2E-butenedioic acid) - a methylated derivative of butenedioic acid with trans configuration

All these compounds share the dicarboxylic acid functionality but differ in the presence, position, or configuration of unsaturation or methyl substitution.

Comparative Properties

When comparing cis-Pentenedioic acid with related compounds, several patterns emerge:

This comparison highlights how subtle structural differences among isomeric compounds with identical molecular formulas can lead to distinct physical and chemical properties.

| Regulatory Aspect | Value | Reference |

|---|---|---|

| VAT | 17.0% | |

| Tax Rebate Rate | 9.0% | |

| MFN (Most Favored Nation) Tariff | 6.5% | |

| General Tariff | 30.0% | |

| Supervision Conditions | None specified |

These regulatory parameters are important considerations for commercial production, import, and export of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume